rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate
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Overview
Description
rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 . This compound is part of the bicyclic heptane family and is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system.
Preparation Methods
The synthesis of rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate involves several steps. One common method includes the reaction of a bicyclo[2.2.1]heptane derivative with acetic acid under specific conditions . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate can be compared with other similar compounds, such as:
rac-3-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]oxy)-4-methoxybenzaldehyde: This compound has a similar bicyclic structure but differs in its functional groups and applications.
rac-methyl (1R,2R,4S)-6-oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylate: Another compound with a bicyclic heptane ring, but with different substituents and properties.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 2-[(1S,2S,4S)-6-oxo-2-bicyclo[2.2.1]heptanyl]acetate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)5-7-2-6-3-8(7)9(11)4-6/h6-8H,2-5H2,1H3/t6-,7-,8-/m0/s1 |
InChI Key |
UVMWSVVWBSMFTD-FXQIFTODSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@H]2C[C@@H]1C(=O)C2 |
Canonical SMILES |
COC(=O)CC1CC2CC1C(=O)C2 |
Origin of Product |
United States |
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